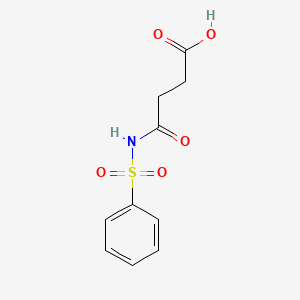

Succinic acid-mono-N-phenylsulfonylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid-mono-N-phenylsulfonylamide typically involves the reaction of succinic anhydride with N-phenylsulfonylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Succinic acid-mono-N-phenylsulfonylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted sulfonylamide derivatives.

Aplicaciones Científicas De Investigación

Succinic acid-mono-N-phenylsulfonylamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of succinic acid-mono-N-phenylsulfonylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Succinic acid: A simpler compound with similar structural features but lacking the sulfonylamide group.

N-phenylsulfonylamide: Contains the sulfonylamide group but lacks the succinic acid moiety.

Succinic anhydride: A precursor in the synthesis of succinic acid-mono-N-phenylsulfonylamide.

Uniqueness

This compound is unique due to the presence of both the succinic acid and sulfonylamide functional groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require both functionalities .

Actividad Biológica

Succinic acid-mono-N-phenylsulfonylamide (SAPSA) is a compound derived from succinic acid, a dicarboxylic acid with significant biological activity. This article explores the biological activity of SAPSA, focusing on its mechanisms, effects on various biological systems, and potential applications based on recent research findings.

Overview of Succinic Acid

Succinic acid plays a crucial role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. It is involved in energy production and has been shown to have various biological effects, including antioxidant properties and modulation of metabolic pathways. The biological activities of succinic acid derivatives, such as SAPSA, are of increasing interest due to their potential therapeutic applications.

-

Antibacterial Activity :

Recent studies indicate that succinic acid exhibits strong antibacterial properties. For instance, succinic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter inhibition zones (DIZ) measuring 27.57 mm and 18.90 mm, respectively . The mechanism involves disrupting bacterial cell membranes, leading to increased leakage of intracellular components such as nucleic acids . -

Insulin Secretion Modulation :

Succinic acid and its esters have been identified as potent insulin secretagogues. Research on succinic acid monomethyl ester (SAM) revealed that it stimulates insulin release from pancreatic beta cells in a dose-dependent manner . This effect suggests that similar derivatives like SAPSA could potentially influence glucose metabolism and insulin sensitivity. -

Reactive Oxygen Species (ROS) Production :

Succinic acid contributes to ROS production through the activity of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Under conditions of succinate accumulation, SDH can drive reverse electron transport, leading to increased ROS levels . This pro-oxidant environment may have implications for various diseases, including cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study isolated succinic acid from Brassica juncea and assessed its antibacterial properties against foodborne pathogens. The results indicated that treatment with succinic acid significantly increased nucleic acid leakage from both S. aureus and P. fluorescens, suggesting a strong membrane-disrupting effect . -

Metabolic Impact :

Research involving SAM showed that acute exposure led to enhanced insulin secretion but chronic exposure diminished the beta-cell response to glucose stimuli . This finding highlights the dual role that succinic acid derivatives may play in metabolic regulation.

Research Findings

Recent literature emphasizes the multifaceted roles of succinic acid derivatives in biological systems:

- Adipocyte Signaling : Succinate activates GPR91 in adipocytes, inhibiting lipolysis and promoting fat storage under certain physiological conditions .

- Cardiac Function : In cardiomyocytes, prolonged exposure to succinate can lead to hypertrophy through GPR91-mediated signaling pathways, indicating a potential risk factor for heart disease .

- Inflammatory Response : Succinate enhances the chemotactic response of immune cells and promotes the production of pro-inflammatory cytokines like TNF-alpha and interleukin-1beta, suggesting its role in inflammation .

Propiedades

IUPAC Name |

4-(benzenesulfonamido)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c12-9(6-7-10(13)14)11-17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKGZPVBHGXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653426 |

Source

|

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100462-43-9 |

Source

|

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.